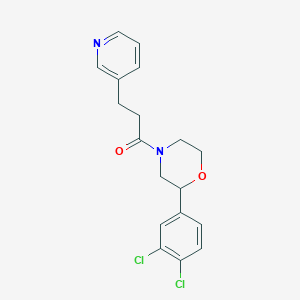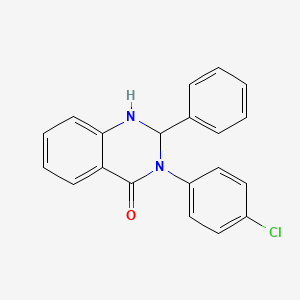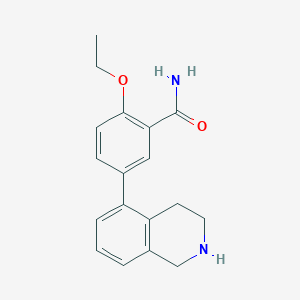
2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine, also known as JNJ-31020028, is a novel and potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that plays a key role in the perception of pain, temperature, and inflammation. The inhibition of TRPV1 has been suggested as a potential therapeutic target for the treatment of chronic pain and other related disorders.
作用機序
TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. The activation of TRPV1 leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that ultimately result in the perception of pain and inflammation. 2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine binds to the intracellular side of TRPV1 and inhibits its activation by blocking the influx of calcium ions into the cell. This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibitory effects on TRPV1 in various animal models. The inhibition of TRPV1 by this compound leads to a reduction in pain and inflammation without affecting other sensory modalities, such as touch and proprioception. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine has several advantages for lab experiments, including its potency and selectivity for TRPV1, its favorable pharmacokinetic profile, and its ability to reduce pain and inflammation in various animal models. However, there are also some limitations to its use, such as its relatively low solubility and the need for specialized equipment to measure TRPV1 activity.
将来の方向性
There are several future directions for the research and development of 2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and safety in humans. Another direction is the exploration of its potential therapeutic applications in other disorders, such as migraine, itch, and bladder dysfunction. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other ion channels and signaling pathways.
合成法
2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine was first synthesized by Janssen Research and Development, a subsidiary of Johnson & Johnson, in 2010. The synthesis of this compound involves a series of chemical reactions, including the coupling of 3-pyridin-3-ylpropanoic acid with 2-(3,4-dichlorophenyl)morpholine and subsequent cyclization to form the final product. The synthesis method is relatively simple and efficient, with a yield of 40-50%.
科学的研究の応用
2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine has been extensively studied for its potential therapeutic applications. The inhibition of TRPV1 by this compound has been shown to reduce pain and inflammation in various animal models of chronic pain, including neuropathic pain, inflammatory pain, and osteoarthritis pain. In addition, this compound has been suggested as a potential treatment for other disorders, such as migraine, itch, and bladder dysfunction.
特性
IUPAC Name |
1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-15-5-4-14(10-16(15)20)17-12-22(8-9-24-17)18(23)6-3-13-2-1-7-21-11-13/h1-2,4-5,7,10-11,17H,3,6,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDCTPWTKVKYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CN=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-benzyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5438256.png)

![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylacetamide](/img/structure/B5438278.png)

![N~3~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5438291.png)
![N-(3-acetylphenyl)-4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5438304.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5438307.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate](/img/structure/B5438314.png)
![N-(3,5-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5438322.png)
![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5438346.png)
![N-(2,3-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5438347.png)

![N-[2-(3,4-dimethylphenyl)vinyl]-2-furamide](/img/structure/B5438365.png)
![(3aR*,6aS*)-2-allyl-5-(3-cyano-5-fluorobenzoyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5438374.png)